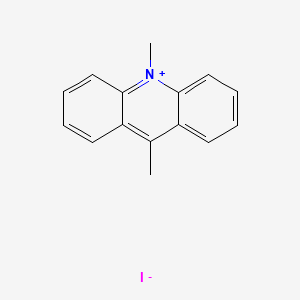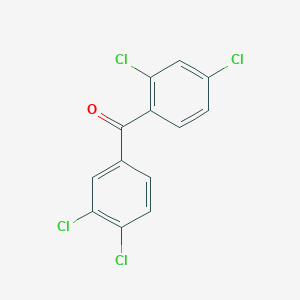
2-Amino-6-methyl-3-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with an amino group at the second position, a methyl group at the sixth position, and a phenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
化学反应分析
Types of Reactions: 2-Amino-6-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
2-Amino-6-methyl-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: It has potential therapeutic applications, including as an antimalarial agent and in the development of anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-6-methyl-3-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalytic activity.
DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.
相似化合物的比较
2-Aminoquinoline: Lacks the methyl and phenyl substituents, resulting in different chemical properties and reactivity.
6-Methylquinoline: Lacks the amino and phenyl substituents, affecting its biological activity and applications.
3-Phenylquinoline:
Uniqueness: 2-Amino-6-methyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
属性
CAS 编号 |
948293-84-3 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
6-methyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
InChI 键 |
NEIMUUKFDWTRAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
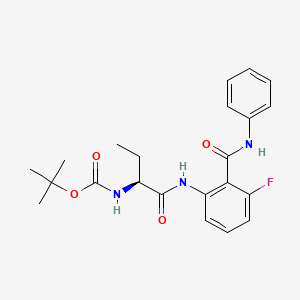
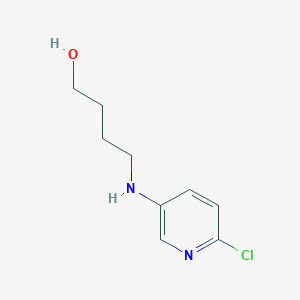
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
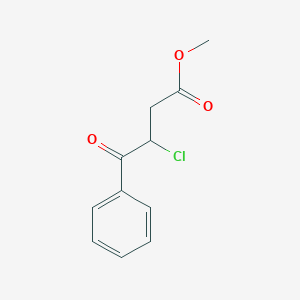

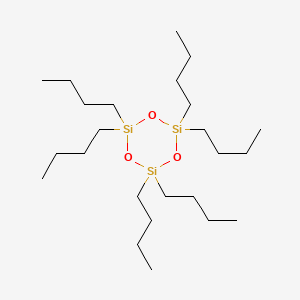

![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

